molecular formula C18H21ClN4O B041754 Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- CAS No. 65514-71-8

Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-

Cat. No. B041754
CAS RN: 65514-71-8
M. Wt: 344.8 g/mol
InChI Key: GDTYMTKNSABJKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions and can yield compounds with significant biological activities. For example, one method for synthesizing a related piperazine compound involved a modified Claisen ester condensation reaction, followed by several other reaction steps, achieving an overall yield of 34.3% (Wang, Fawwaz, & Heertum, 1995). Another synthesis approach for 4-[(4-chlorophenyl)(phenyl) methyl] piperazine-1-yl derivatives used various reactions, including IR, 1HNMR, and Mass spectral data for structural elucidation (J.V.Guna, V.N.Patolia, A.U.Patel, & D.M.Purohit, 2009).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using various spectroscopic techniques. For instance, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed through IR and 1H-NMR spectroscopy, highlighting the compound's specific molecular features (Z. Quan, 2006).

Chemical Reactions and Properties

Piperazine compounds can undergo a range of chemical reactions, contributing to their diverse properties. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides were prepared for testing against schistosomiasis, demonstrating the chemical versatility of piperazine derivatives (Y. Tung, 1957).

Physical Properties Analysis

The physical properties of piperazine compounds, such as crystalline forms and hydrogen-bonding networks, can be studied through techniques like X-ray crystallography. For instance, the hydrogen-bond association of a particular piperazine-2,5-dione was examined, revealing different polymorphic crystalline forms (Robin A Weatherhead-Kloster, H. Selby, Walter B Miller Iii, & E. Mash, 2005).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their reactivity and potential biological activities, are notable. For instance, some piperazine derivatives exhibited antimicrobial activities against various bacteria and fungi, demonstrating their potential as therapeutic agents (M. D. Savaliya, J.G.Dobaria, V.N.Patolia, A.U.Patel, & D.M.Purohit, 2009).

Scientific Research Applications

Metabolism and Pharmacological Actions

Piperazine derivatives, such as the arylpiperazine derivatives nefazodone, trazodone, and aripiprazole, have shown significant clinical applications, particularly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects in humans and animals. Some derivatives also show affinity for other neurotransmitter receptors, highlighting their broad pharmacological utility. The metabolism and disposition of these derivatives indicate a complex interplay of physiological and pathological factors affecting drug efficacy and individual variability in response (Caccia, 2007).

Anti-Mycobacterial Activity

Piperazine, as a core structural unit, has been extensively explored for its potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review of compounds containing piperazine highlights the significant anti-mycobacterial activity, underscoring the importance of structural design and the structure-activity relationship in developing effective anti-TB molecules (Girase et al., 2020).

Therapeutic Uses and Drug Development

The diverse therapeutic applications of piperazine derivatives span across various medical fields, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications in the substitution pattern on the piperazine nucleus have been shown to significantly influence the medicinal potential of the resultant molecules. This extensive review of patents containing piperazine compounds with therapeutic uses provides insights into the flexibility and importance of piperazine in drug discovery and development (Rathi et al., 2016).

Cytoprotective Effects

Trimetazidine, a piperazine derivative, has been highlighted for its cytoprotective action in the treatment of angina pectoris without major effects on hemodynamics or myocardial oxygen consumption. Its mechanism of action involves a positive influence on myocardial energetic metabolism and reduction in the utilization of fatty acids in favor of carbohydrates, showcasing the metabolic and protective benefits of piperazine derivatives in cardiac care (Cargnoni et al., 1999).

Safety And Hazards

The compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

[2-(2-amino-4-chloroanilino)phenyl]-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-22-8-10-23(11-9-22)18(24)14-4-2-3-5-16(14)21-17-7-6-13(19)12-15(17)20/h2-7,12,21H,8-11,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTYMTKNSABJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511057
Record name [2-(2-Amino-4-chloroanilino)phenyl](4-methylpiperazin-1-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-

CAS RN

65514-71-8
Record name [2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone
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Record name (2-((2-Amino-4-chlorophenyl)amino)phenyl)(4-methyl-1-piperazinyl)methanone
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Record name [2-(2-Amino-4-chloroanilino)phenyl](4-methylpiperazin-1-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, [2-[(2-amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)
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Record name (2-((2-AMINO-4-CHLOROPHENYL)AMINO)PHENYL)(4-METHYL-1-PIPERAZINYL)METHANONE
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